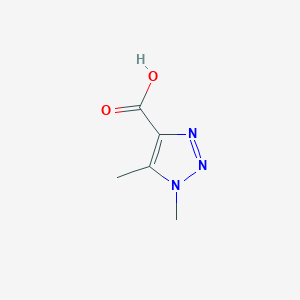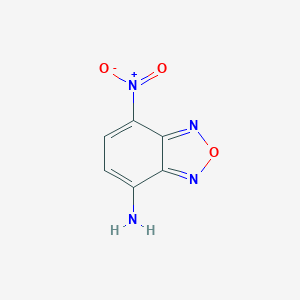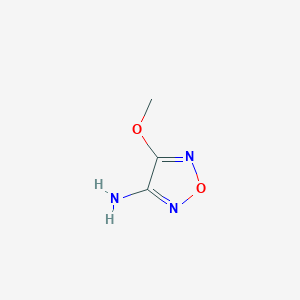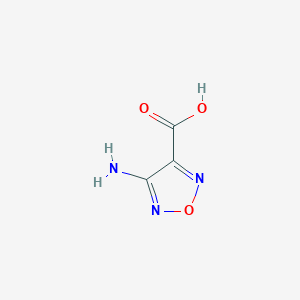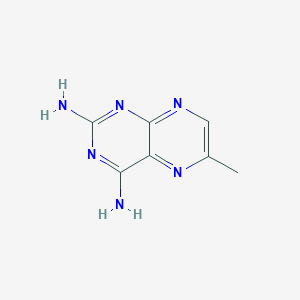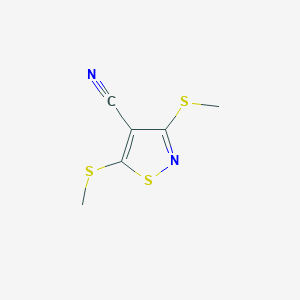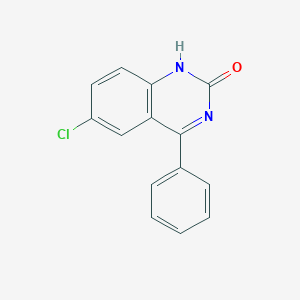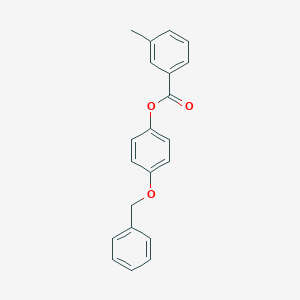
4-(Benzyloxy)phenyl 3-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzyloxy)phenyl 3-methylbenzoate, also known as BMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of organic compounds known as benzoates, which are widely used in the pharmaceutical industry. BMB is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.
Mécanisme D'action
The mechanism of action of 4-(Benzyloxy)phenyl 3-methylbenzoate is not fully understood. However, it is believed to exert its pharmacological effects through various pathways. 4-(Benzyloxy)phenyl 3-methylbenzoate has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. It has also been reported to induce apoptosis or programmed cell death in cancer cells. 4-(Benzyloxy)phenyl 3-methylbenzoate has been shown to inhibit the activity of certain proteins such as p38 and Akt, which are involved in cell survival and proliferation.
Effets Biochimiques Et Physiologiques
4-(Benzyloxy)phenyl 3-methylbenzoate has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4-(Benzyloxy)phenyl 3-methylbenzoate can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 4-(Benzyloxy)phenyl 3-methylbenzoate has also been shown to have anti-inflammatory and antioxidant properties. It has been reported to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. 4-(Benzyloxy)phenyl 3-methylbenzoate has been shown to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Avantages Et Limitations Des Expériences En Laboratoire
4-(Benzyloxy)phenyl 3-methylbenzoate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 4-(Benzyloxy)phenyl 3-methylbenzoate is soluble in organic solvents, which makes it easy to dissolve in various reaction mixtures. 4-(Benzyloxy)phenyl 3-methylbenzoate has been extensively studied for its potential applications in various fields, which makes it a useful compound for research. However, there are also limitations to using 4-(Benzyloxy)phenyl 3-methylbenzoate in lab experiments. 4-(Benzyloxy)phenyl 3-methylbenzoate has low water solubility, which makes it difficult to dissolve in aqueous solutions. 4-(Benzyloxy)phenyl 3-methylbenzoate is also sensitive to light and air, which can cause degradation of the compound.
Orientations Futures
There are several future directions for the research of 4-(Benzyloxy)phenyl 3-methylbenzoate. One potential direction is to investigate the mechanism of action of 4-(Benzyloxy)phenyl 3-methylbenzoate in more detail. This could involve studying the interactions of 4-(Benzyloxy)phenyl 3-methylbenzoate with various proteins and enzymes involved in cell signaling and metabolism. Another direction is to explore the potential applications of 4-(Benzyloxy)phenyl 3-methylbenzoate in the treatment of other diseases such as diabetes and cardiovascular disease. 4-(Benzyloxy)phenyl 3-methylbenzoate could also be used as a building block for the synthesis of new materials and polymers with unique properties. Finally, more studies could be conducted to investigate the safety and toxicity of 4-(Benzyloxy)phenyl 3-methylbenzoate in humans and animals.
Méthodes De Synthèse
The synthesis of 4-(Benzyloxy)phenyl 3-methylbenzoate involves the reaction of 4-hydroxyphenyl 3-methylbenzoate with benzyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified by recrystallization or column chromatography. The yield of 4-(Benzyloxy)phenyl 3-methylbenzoate is typically around 50-60%.
Applications De Recherche Scientifique
4-(Benzyloxy)phenyl 3-methylbenzoate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 4-(Benzyloxy)phenyl 3-methylbenzoate has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has been reported to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and prostate cancer. 4-(Benzyloxy)phenyl 3-methylbenzoate has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, 4-(Benzyloxy)phenyl 3-methylbenzoate has been shown to have insecticidal and fungicidal properties. It has been used as a pesticide to control pests and diseases in crops. In material science, 4-(Benzyloxy)phenyl 3-methylbenzoate has been used as a building block for the synthesis of various polymers and materials.
Propriétés
Numéro CAS |
5162-11-8 |
|---|---|
Nom du produit |
4-(Benzyloxy)phenyl 3-methylbenzoate |
Formule moléculaire |
C21H18O3 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
(4-phenylmethoxyphenyl) 3-methylbenzoate |
InChI |
InChI=1S/C21H18O3/c1-16-6-5-9-18(14-16)21(22)24-20-12-10-19(11-13-20)23-15-17-7-3-2-4-8-17/h2-14H,15H2,1H3 |
Clé InChI |
LLRLJEAKKLKYFO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3 |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



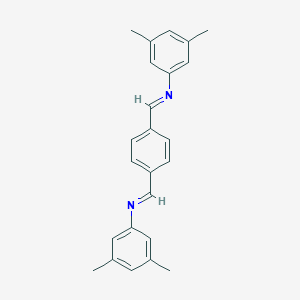

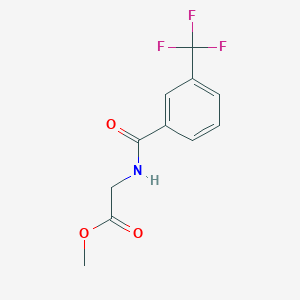
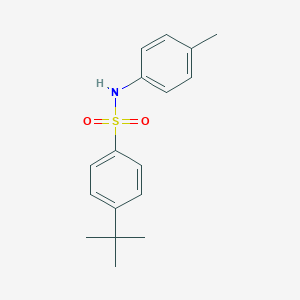
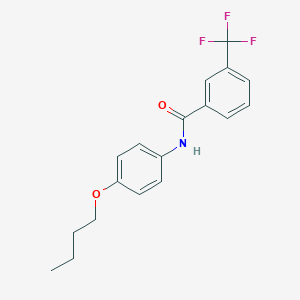
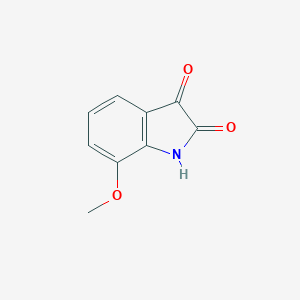
![2-Amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B187973.png)
